![molecular formula C18H25N5O2 B5140395 N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B5140395.png)
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide, also known as Compound A, is a small molecule compound that has been extensively studied for its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer research, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression. In Alzheimer's disease research, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been shown to inhibit the activity of the enzyme beta-secretase, which is involved in the production of amyloid-beta plaques. In inflammation research, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been shown to inhibit the activity of the transcription factor NF-kappaB, which plays a role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been shown to have a variety of biochemical and physiological effects. In cancer research, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. In Alzheimer's disease research, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been shown to reduce the accumulation of amyloid-beta plaques in the brain. In inflammation research, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has several advantages for lab experiments, including its small size, low toxicity, and high solubility in water. However, there are also some limitations to its use, including its relatively short half-life and the need for specialized equipment to synthesize and purify the compound.
Orientations Futures
There are several potential future directions for research on N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A. In cancer research, further studies could explore the use of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A in combination with other cancer treatments to enhance its effectiveness. In Alzheimer's disease research, further studies could explore the potential of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A as a disease-modifying therapy. In inflammation research, further studies could explore the use of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A in the treatment of autoimmune diseases. Additionally, further research could explore the potential of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A in other areas, such as cardiovascular disease and metabolic disorders.
Méthodes De Synthèse
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A can be synthesized using a multistep process that involves the reaction of 2-isoxazolidinone with 3-bromopropylamine hydrobromide, followed by the reaction of the resulting intermediate with 2-isopropyl-1H-imidazole in the presence of a coupling agent. The final step involves the reaction of the resulting intermediate with nicotinoyl chloride to yield N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A.
Applications De Recherche Scientifique
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been shown to inhibit the growth of tumors and induce apoptosis in cancer cells. In Alzheimer's disease research, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been shown to reduce the accumulation of amyloid-beta plaques in the brain. In inflammation research, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been shown to reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
6-(1,2-oxazolidin-2-yl)-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-14(2)17-19-8-11-22(17)9-3-7-20-18(24)15-5-6-16(21-13-15)23-10-4-12-25-23/h5-6,8,11,13-14H,3-4,7,9-10,12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNDVQQNZAHKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCCNC(=O)C2=CN=C(C=C2)N3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,2-oxazolidin-2-yl)-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5140326.png)
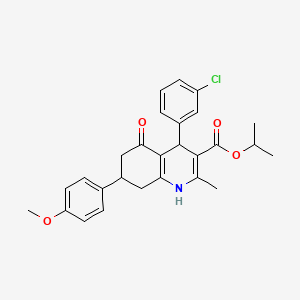
![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5140332.png)


![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140351.png)
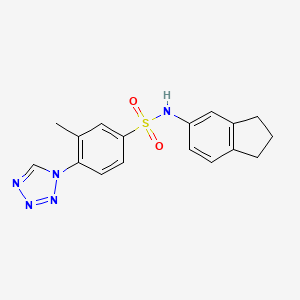
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5140368.png)
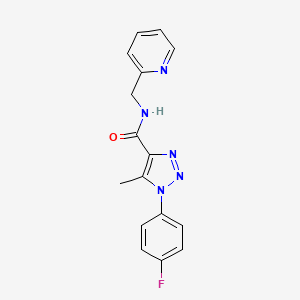
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)
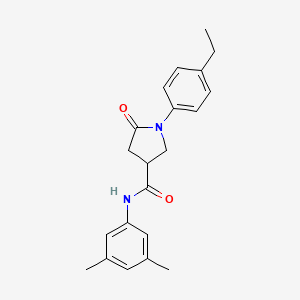
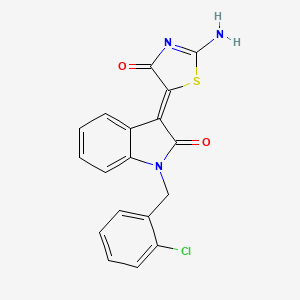
![4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5140415.png)